1H-Pyrazolo[4,3-c]isoquinoline, 9-fluoro-3-methyl-5-(2-pyridinyl)-
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Overview
Description
1H-Pyrazolo[4,3-c]isoquinoline, 9-fluoro-3-methyl-5-(2-pyridinyl)- is a heterocyclic compound that belongs to the class of pyrazoloisoquinolines. This compound is characterized by its unique structure, which includes a pyrazole ring fused to an isoquinoline ring, with additional substituents such as a fluorine atom, a methyl group, and a pyridinyl group. The presence of these substituents imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1H-Pyrazolo[4,3-c]isoquinoline, 9-fluoro-3-methyl-5-(2-pyridinyl)- can be achieved through several synthetic routes. One common method involves the condensation of an aromatic amine, an aromatic aldehyde, and a pyrazolone in the presence of a suitable solvent such as ethylene glycol . The reaction conditions typically involve heating the mixture for a specific duration to facilitate the formation of the desired compound. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1H-Pyrazolo[4,3-c]isoquinoline, 9-fluoro-3-methyl-5-(2-pyridinyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like manganese dioxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential as a fluorescent sensor and as a biologically active compound with potential therapeutic applications . Additionally, its unique structure makes it a valuable tool in the study of molecular interactions and mechanisms of action in various biological systems.
Mechanism of Action
The mechanism of action of 1H-Pyrazolo[4,3-c]isoquinoline, 9-fluoro-3-methyl-5-(2-pyridinyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1H-Pyrazolo[4,3-c]isoquinoline, 9-fluoro-3-methyl-5-(2-pyridinyl)- can be compared with other similar compounds such as 1H-Pyrazolo[3,4-b]quinolines and quinolinyl-pyrazoles . These compounds share structural similarities but differ in their substituents and specific chemical properties. The unique combination of substituents in 1H-Pyrazolo[4,3-c]isoquinoline, 9-fluoro-3-methyl-5-(2-pyridinyl)- imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
824968-74-3 |
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Molecular Formula |
C16H11FN4 |
Molecular Weight |
278.28 g/mol |
IUPAC Name |
9-fluoro-3-methyl-5-pyridin-2-yl-2H-pyrazolo[4,3-c]isoquinoline |
InChI |
InChI=1S/C16H11FN4/c1-9-14-16(21-20-9)13-10(5-4-6-11(13)17)15(19-14)12-7-2-3-8-18-12/h2-8H,1H3,(H,20,21) |
InChI Key |
QJZMOZGGBJXLMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NN1)C3=C(C=CC=C3F)C(=N2)C4=CC=CC=N4 |
Origin of Product |
United States |
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